REACTION_CXSMILES
|
OC(C(F)(F)F)=O.F[C:9]1[CH:21]=[CH:20][C:12]([CH2:13][N:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)=[CH:11][C:10]=1[N+:22]([O-:24])=[O:23].[CH:25]1([NH2:31])[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]1.C(N(CC)C(C)C)(C)C.CN(C)C=O>C(OCC)(=O)C>[CH:25]1([NH:31][C:9]2[CH:21]=[CH:20][C:12]([CH2:13][N:14]3[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]3)=[CH:11][C:10]=2[N+:22]([O-:24])=[O:23])[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]1 |f:0.1|
|
Name
|
1-(4-Fluoro-3-nitro-benzyl)-piperidine—TFA salt
|
Quantity
|
2.69 g
|
Type
|
reactant
|
Smiles
|
OC(=O)C(F)(F)F.FC1=C(C=C(CN2CCCCC2)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.87 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
each was microwaved at 300 watts, 130° C. for 7 minutes
|
Duration
|
7 min
|
Type
|
CUSTOM
|
Details
|
The combined reaction mixtures
|
Type
|
WASH
|
Details
|
washed with 5% citric acid, saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC1=C(C=C(C=C1)CN1CCCCC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 140.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |